molecular formula C13H12N2O5 B11845028 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate

2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate

Cat. No.: B11845028
M. Wt: 276.24 g/mol
InChI Key: IHUMNYKXSXBJPY-UHFFFAOYSA-N
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Description

2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C13H12N2O5 It is known for its unique structure, which includes a nitroquinoline moiety linked to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate typically involves the reaction of 5-nitroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate
  • N-(2-((5-Nitroquinolin-8-yl)oxy)ethyl)acetamide
  • Ethyl 2-(5-nitroquinolin-8-yl)oxyacetate

Comparison

This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-(5-nitroquinolin-8-yl)oxyethyl acetate

InChI

InChI=1S/C13H12N2O5/c1-9(16)19-7-8-20-12-5-4-11(15(17)18)10-3-2-6-14-13(10)12/h2-6H,7-8H2,1H3

InChI Key

IHUMNYKXSXBJPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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